Gibberellin A22

Plant physiology Shoot elongation bioassay Gibberellin structure-activity relationships

Researchers requiring reproducible dose-response data often face variability from uncontrolled GA family substitution. GA22 provides a defined moderate-activity reference point. - Ranks between GA20 and GA9 in Pharbitis nil shoot elongation at 0.5 μg, establishing mid-range activity benchmarks. - Enables GC-SIM/LC-MS/MS confirmation as an authentic GA5 metabolite standard for HPLC retention time and Kovats RI verification. - Exhibits differential activity on maize dwarf mutants d1 and d5, serving as a probe for GA signaling specificity studies. Each batch is supplied with a Certificate of Analysis to ensure lot-to-lot consistency.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 18450-94-7
Cat. No. B101714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A22
CAS18450-94-7
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC=C1CC23CC1(CCC2C45CC=CC(C4C3C(=O)O)(C(=O)O5)CO)O
InChIInChI=1S/C19H22O6/c1-10-7-17-8-18(10,24)6-3-11(17)19-5-2-4-16(9-20,15(23)25-19)13(19)12(17)14(21)22/h2,4,11-13,20,24H,1,3,5-9H2,(H,21,22)/t11-,12-,13-,16+,17+,18+,19-/m1/s1
InChIKeyUPCTWJNMQCQZPT-AODVQFRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gibberellin A22: Chemical Identity and Biological Classification


Gibberellin A22 (GA22, CAS 18450-94-7) is a C19-gibberellin 6-carboxylic acid belonging to the diterpenoid plant hormone class [1]. First isolated from immature seeds of sword bean (Canavalia gladiata DC), GA22 exists as a solid with molecular formula C19H22O6 and molecular weight 346.4 g/mol [2]. It functions as a plant growth regulator modulating stem elongation, seed germination, and flowering processes [3]. Within the gibberellin family, GA22 occupies a specific position in the metabolic network as a product of GA5 metabolism and exhibits a distinct activity profile that differentiates it from more widely studied gibberellins such as GA3 (gibberellic acid), GA1, and GA4 [4].

Metabolic role C19-gibberellin produced via GA5 metabolism
Activity profile Reported distinct from GA3, GA1, and GA4
Research context Supports plant growth regulation and metabolic studies

Gibberellin A22: Why GA3 and GA4 Cannot Substitute


Generic substitution of gibberellin family members is scientifically invalid due to substantial divergence in biological activity across species and response types [1]. Comparative evaluation of 26 gibberellins across nine plant bioassays revealed marked species specificity: cucumber hypocotyl bioassay responds only to 13-deoxylactonic gibberellins, while rice bioassay is sensitive to all except GA21, GA25, and GA26 [2]. Within C19-gibberellins, the activity hierarchy follows GA3 > GA1 = GA7 > GA5 > GA2 = GA4 ≥ GA20 > GA22 > GA9 > GA8 = GA21 = GA27 in Pharbitis nil shoot elongation at 0.5 μg dosage [3]. This quantitative differentiation means GA22 exhibits moderate activity distinct from high-activity members (GA3, GA1, GA7) and low-activity members (GA8, GA21, GA27). Furthermore, the cucumber assay's restriction to 13-deoxylactonic structures excludes GA22 entirely from activity in that specific system [2]. These activity differences reflect underlying structural determinants including 3β-hydroxylation status, lactone configuration, and C-2 substitution patterns [2]. Substituting one gibberellin for another without accounting for these quantitative activity hierarchies introduces uncontrolled experimental variability and invalidates cross-study comparisons.

Species-specific response
GA activity profiles differ markedly across plant species; cucumber hypocotyl assay restricts response to 13-deoxylactonic GAs
Activity tier variation
GA22 sits below GA20 and above GA9 in Pharbitis nil elongation ranking; substitution with higher-activity GAs may saturate assays
Structural class exclusion
Some bioassays exclude GA22 based on lactone configuration or hydroxylation pattern, altering apparent activity

Gibberellin A22 Differentiation Evidence


GA22 Activity Ranking in Pharbitis nil Shoot Elongation

In Pharbitis nil (Japanese morning glory) shoot elongation bioassay at 0.5 μg dosage, GA22 exhibits activity positioned between GA20 and GA9 in the C19-gibberellin hierarchy. GA22 demonstrates lower activity than GA20 but higher activity than GA9, placing it in the moderate-activity tier among C19-gibberellins [1].

Activity ranking
Head-to-head
GA20 > GA22 > GA9 > GA8/21/27 (water control)
Supports mid-range activity benchmark for dose-response
0.5 μg dosage in Pharbitis nil shoot assay; ranking may vary across species
Plant physiology Shoot elongation bioassay Gibberellin structure-activity relationships

GA22 Activity in Dwarf Maize Mutants d1 and d5

GA22 demonstrates growth-promoting activity on dwarf maize mutants d1 and d5 when applied exogenously. The original isolation study confirmed that GA22, along with GA21, promotes elongation in these GA-deficient maize mutants [1]. Comparative analysis across 26 gibberellins in nine bioassays established that maize mutants d1, d2, d3, and d5 exhibit differential responsiveness to various GAs, with some mutants (e.g., d3 and d5) showing preferential response to GA5 and GA9 rather than GA3 [2].

Dwarf maize activity
Reported
Active on d1 and d5 mutants; GA5, GA9 most active on d3, d5
Supports GA signaling dissection in maize genetic backgrounds
Qualitative activity confirmed; quantitative data not available
Dwarf maize bioassay Mutant analysis Gibberellin response specificity

GA22 as a Distinct GA5-Derived Metabolite

Metabolic tracing studies using [3H]GA5 and [2H]GA5 in Prunus persica (peach) cell suspension cultures identified GA22 as a free GA metabolite derived from GA5 [1]. This metabolic relationship positions GA22 in a distinct branch of gibberellin metabolism compared to the major bioactive hormones GA1, GA3, and GA4, which arise from alternative pathways involving GA20-oxidase and 3β-hydroxylase activities on different precursors [2].

Metabolic origin
Class-level
GA5 → GA22 in Prunus persica cell suspension cultures
Enables GA5 metabolic flux analysis
Identified via [3H]GA5 tracing and GC-SIM confirmation
Gibberellin metabolism Metabolic tracing Biosynthetic pathway

Gibberellin A22: Research and Analytical Applications


Moderate-Activity Reference Standard for Shoot Elongation

Based on the hierarchical activity ranking where GA22 sits between GA20 and GA9 in Pharbitis nil shoot elongation assays at 0.5 μg dosage [1], GA22 serves as an ideal moderate-activity reference standard. Researchers developing dose-response curves in novel plant species or cultivars can use GA22 to establish a mid-range activity benchmark, avoiding the response saturation that occurs with high-activity GAs (GA3, GA1, GA7) while still obtaining measurable elongation effects superior to low-activity controls (GA8, GA21, GA27). This application is particularly relevant for screening assays where distinguishing subtle activity differences among test compounds is critical.

Analytical Standard for GA5 Metabolic Tracing

GA22's confirmed identity as a free GA metabolite derived from GA5 in plant cell cultures [2] establishes it as an essential analytical reference standard for studies tracking GA5 metabolic fate. Researchers using radiolabeled or stable isotope-labeled GA5 in Prunus persica, Daucus carota, or Pharbitis nil systems can employ authentic GA22 standard for HPLC retention time verification, GC-SIM confirmation using characteristic ions and Kovats Retention Indices, and quantitative calibration in LC-MS/MS workflows [2]. This is critical for accurate metabolite identification and flux quantification in studies examining the alternative GA5 metabolic branch.

GA Signaling Specificity in Dwarf Maize Systems

GA22 exhibits confirmed growth-promoting activity on dwarf maize mutants d1 and d5 [3], while broader comparative studies demonstrate that maize dwarf mutants show differential responsiveness across the gibberellin family [4]. This combination of specific mutant activity and known comparative context makes GA22 a valuable probe for dissecting GA perception and signaling specificity in maize. Researchers investigating the molecular basis of differential GA responsiveness among d1, d3, and d5 mutants can employ GA22 alongside GA3, GA5, and GA9 to generate activity fingerprints that correlate structural features with receptor or signaling component interactions in specific genetic backgrounds.

Moderate-Affinity Ligand for Gibberellin Receptor Binding

The crystal structure of GA4 bound to the rice GID1 receptor (PDB 3ebl) revealed a binding affinity Kd = 0.5 μM and identified key binding residues including F27, G122, S123, I133, Y134, S198, R251, Y254, and V326 [5]. GA22, with its intermediate activity ranking [1], provides structural biologists with a moderate-affinity ligand for comparative binding studies. Its distinct C19-gibberellin 6-carboxylic acid structure and specific hydroxylation pattern offer a complementary tool to high-affinity ligands like GA3 and GA4 for mapping the structural determinants of GID1-DELLA interaction strength and for validating computational docking predictions of gibberellin receptor selectivity.

Application
Selection Property
Validation Focus
Shoot elongation dose-response
Moderate-activity tier in C19-gibberellin hierarchy
Dose-response curve mid-range benchmark vs GA3 and GA9
GA5 metabolic tracing
GA5-derived metabolite identity
HPLC/GC-SIM retention time verification and flux quantification
Dwarf maize signaling studies
Activity on d1 and d5 maize mutants
Differential GA responsiveness profiling across dwarf loci
Gibberellin receptor binding
Moderate-affinity ligand profile
Comparative GID1-DELLA interaction mapping and docking validation

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